molecular formula C12H15BrO2 B2403494 Tert-butyl 2-(4-bromophenyl)acetate CAS No. 33155-58-7

Tert-butyl 2-(4-bromophenyl)acetate

Cat. No. B2403494
CAS RN: 33155-58-7
M. Wt: 271.154
InChI Key: ZMSZCAZHKBNPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-bromophenyl)acetate is a chemical compound used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .


Synthesis Analysis

The synthesis of this compound involves the use of 4-bromophenylacetic acid and BF3 OEt2. The mixture is stirred overnight at room temperature and then poured into water. The aqueous phase is extracted with EtOAc, washed with saturated aq NaHCtheta3, dried over anhydrous Na2SO4, and concentrated in vacuo .


Molecular Structure Analysis

The molecular formula of this compound is C12H15BrO2 . The molecular weight is 271.15 .


Chemical Reactions Analysis

This compound is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . The exact chemical reactions involving this compound may vary depending on the specific synthesis process.


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid substance . It has a predicted boiling point of 305.7±17.0 °C and a predicted density of 1.303±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis Applications

Tert-butyl 2-(4-bromophenyl)acetate finds application in the synthesis of various compounds. For instance, it has been used in the synthesis of spirocyclic indoline lactones, demonstrating its utility in forming complex molecular structures. This process involves base-promoted cyclization and subsequent C3-alkylation, leading to high yields of the desired product as a single diastereomer (Hodges, Wang, & Riley, 2004).

Catalysis

The compound is also significant in catalytic processes. In one study, it was part of a catalyst system for Suzuki coupling reactions. These catalysts, involving mixtures of palladium acetate and derivatives like o-(di-tert-butylphosphino)biphenyl, are highly active at room temperature and can tolerate a broad range of functional groups, including the use of sterically hindered substrates (Wolfe, Singer, Yang, & Buchwald, 1999).

Oxidation Reactions

Another application is in oxidation reactions. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in the presence of tert-butyl derivatives, including this compound, results in the formation of various oxidized products, indicating its role in facilitating complex organic reactions (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).

Alkylation

In alkylation processes, this compound has shown potential. For instance, acetates were alkylated with primary alcohols and alpha,omega-diols in the presence of tert-BuOK under the influence of IrCl(cod), demonstrating the versatility of this compound in organic synthesis (Iuchi, Obora, & Ishii, 2010).

Nitration

The compound also plays a role in nitration reactions. For example, the nitration of p-tert-butyltoluene in acetic anhydride using tert-butyl derivatives leads to various nitrated products, showcasing its utility in specific organic synthesis pathways (Fischer & Woderer, 1976).

Safety and Hazards

Tert-butyl 2-(4-bromophenyl)acetate is classified as a hazardous substance. It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .

Mechanism of Action

Target of Action

Tert-butyl 2-(4-bromophenyl)acetate is primarily used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives are known to act as glucagon receptor antagonists .

Mode of Action

The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it serves as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role as a boron reagent in this reaction allows it to contribute to the formation of biaryl amide derivatives .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 3.11 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .

Result of Action

The primary result of the action of this compound is the formation of thiophene-containing biaryl amide derivatives . These derivatives can act as glucagon receptor antagonists , potentially influencing glucose metabolism and insulin regulation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Additionally, its solubility, which is moderately soluble , can impact its availability for reactions . Safety precautions should also be taken when handling this compound due to its potential hazards .

properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSZCAZHKBNPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33155-58-7
Record name tert-butyl 2-(4-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromophenylacetic acid (5.00 g, 23.2 mmol) in tBuOAc (75 mL) was added BF3.OEt2 (2.95 mL, 23.2 mmol). The mixture was allowed to stir overnight at room temperature and poured into H2O. The aqueous phase was extracted with EtOAc. The organic phase was washed with sat. aq NaHCO3, dried over anhydrous Na2SO4, and concentrated in vacuo. Purification by flash chromatography on silica gel (0% to 100% EtOAc in hexanes) provided the title compound. 1H NMR (500 MHz, CDCl3): δ 7.48 (d, J=8.0 Hz, 2 H), 7.19 (d, J=8.0 Hz, 2 H), 3.52 (s, 2 H), 1.48 (s, 9 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.